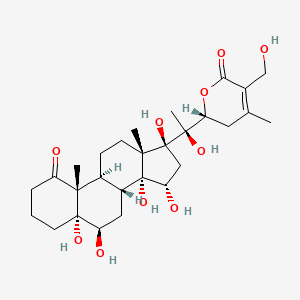
Coagulin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coagulin S is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders. This compound is produced in an inactive form called coagulogen, which is then cleaved into the active form through a serine proteinase cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coagulin S is typically derived from the hemolymph of horseshoe crabs. The process involves the extraction of hemolymph, followed by the isolation of coagulogen. The coagulogen is then cleaved into this compound through a series of enzymatic reactions involving serine proteinases .
Industrial Production Methods
Industrial production of this compound involves the large-scale farming of horseshoe crabs and the extraction of their hemolymph. The hemolymph is then processed to isolate coagulogen, which is subsequently converted into this compound through enzymatic cleavage .
Chemical Reactions Analysis
Types of Reactions
Coagulin S undergoes several types of reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, leading to the denaturation of the protein.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced, altering its function.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol are used to reduce disulfide bonds in this compound.
Enzymes: Serine proteinases are used to cleave coagulogen into this compound.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as cleaved peptides resulting from enzymatic reactions .
Scientific Research Applications
Coagulin S has a wide range of scientific research applications, including:
Mechanism of Action
Coagulin S exerts its effects through a series of molecular interactions and pathways:
Comparison with Similar Compounds
Similar Compounds
Pediocin AcH: A bacteriocin produced by Pediococcus acidilactici, similar in structure to coagulin S.
Pediocin PA-1: Another bacteriocin with a similar amino acid sequence to this compound.
Uniqueness of this compound
This compound is unique due to its role in the immune response of invertebrates and its application in the LAL test for endotoxin detection. Unlike pediocins, which are primarily antimicrobial peptides, this compound functions as a gel-forming protein that immobilizes invaders .
Properties
CAS No. |
619308-23-5 |
|---|---|
Molecular Formula |
C28H42O10 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2R)-5-(hydroxymethyl)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,15,16-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O10/c1-14-10-21(38-22(33)15(14)13-29)25(4,34)27(36)12-20(32)28(37)17-11-19(31)26(35)8-5-6-18(30)24(26,3)16(17)7-9-23(27,28)2/h16-17,19-21,29,31-32,34-37H,5-13H2,1-4H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
QIHKYOJKCDYVEC-ALBMBVGKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


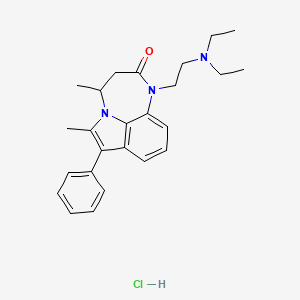
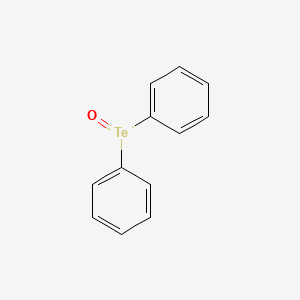
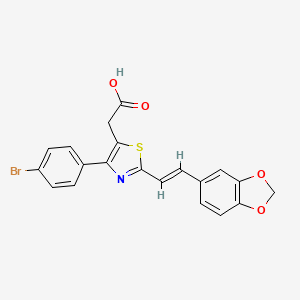
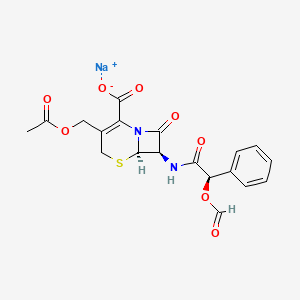
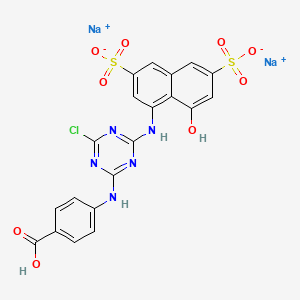
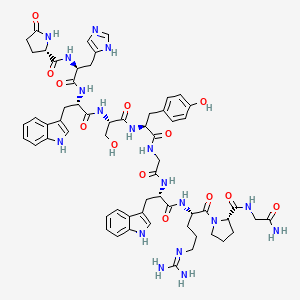
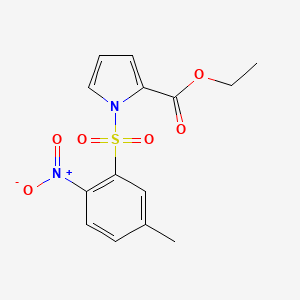

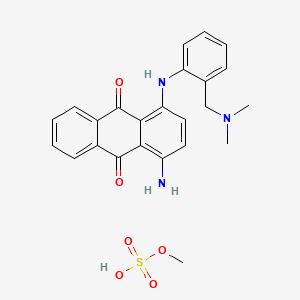
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

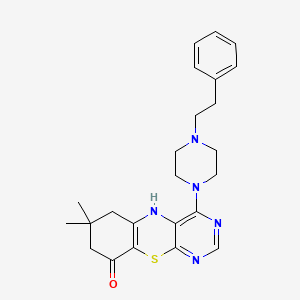
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

